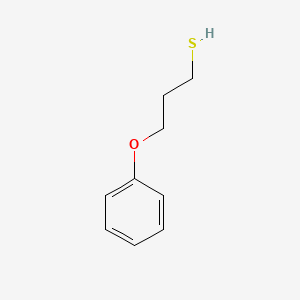

3-苯氧基丙烷-1-硫醇

描述

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and odor .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could be how it reacts with other compounds under certain conditions, or how it breaks down .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility in different solvents, and reactivity with common chemicals .科学研究应用

Single-Atom Catalysts

3-Phenoxypropane-1-thiol: may be explored as a ligand in the development of single-atom catalysts. These catalysts are known for their strong activity and high selectivity, which are crucial in various catalytic reactions. The thiol group in the compound could potentially bind to a metal atom, stabilizing it in a single-atom state and enhancing the catalyst’s performance in electrochemistry and photocatalytic reactions .

Electrochemical Energy Conversion and Storage

In the field of applied electrochemistry, 3-Phenoxypropane-1-thiol could serve as an electrochemical mediator or a component in the synthesis of complex molecules used in energy conversion and storage devices. Its potential role in improving the efficiency of batteries, fuel cells, and electrolyzers is a promising area of research .

Differential Electrochemical Mass Spectrometry (DEMS)

The compound could be investigated for its utility in DEMS, where it might act as a volatile intermediate or a reactant. DEMS is an operando tool that monitors the evolution of gaseous or volatile intermediates during electrochemical energy conversion and storage processes .

Photocatalytic Reactions for Thiol-Ene/Yne Couplings

3-Phenoxypropane-1-thiol: can be a key reactant in thiol-ene/yne photocatalytic reactions, which are efficient methods for constructing carbon-sulfur bonds. These reactions are significant in the synthesis of pharmaceuticals and natural products, where the thiol group of 3-Phenoxypropane-1-thiol can react with alkenes or alkynes under visible-light photoredox catalysis .

Environmental Remediation

The photocatalytic properties of 3-Phenoxypropane-1-thiol could be harnessed for environmental applications, such as the degradation of pollutants in water treatment. Its role in the synthesis of photocatalysts that can operate under visible light to degrade harmful substances is a valuable research direction .

Green Chemistry and Sustainable Synthesis

In line with the principles of green chemistry, 3-Phenoxypropane-1-thiol could contribute to the development of sustainable synthetic methodologies. Its involvement in reactions that minimize the use of hazardous substances and promote the recyclability of catalysts is an important aspect of modern chemical research .

作用机制

Target of Action

It has been suggested that it may interact with theDisintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17) . ADAM17 is a protein in humans that is encoded by the ADAM17 gene. It is involved in the processing of tumor necrosis factor alpha (TNF-α) at the surface of the cell, and from within the intracellular membranes of the trans-Golgi network .

Mode of Action

It is known that thiols can play important roles in enzymatic reactions, apoptosis, detoxification, and antioxidant protection in the body . They can also contribute to the regulation of the quantity and activity of enzymes .

Biochemical Pathways

For instance, they can participate in redox-dependent cellular processes such as signal transduction, gene expression, apoptosis, and cell growth .

Pharmacokinetics

It is known that the pharmacokinetics of a compound can greatly influence its bioavailability and therapeutic effect .

Result of Action

It is known that thiols can contribute to the regulation of the quantity and activity of enzymes . They can also participate in redox-dependent cellular processes such as signal transduction, gene expression, apoptosis, and cell growth .

Action Environment

For instance, factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of a compound .

安全和危害

未来方向

属性

IUPAC Name |

3-phenoxypropane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c11-8-4-7-10-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLBDRAQIVKSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenoxypropane-1-thiol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Cyclopropylcarbonyl)-1-piperazinyl]aniline](/img/structure/B2873823.png)

![N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2873826.png)

![N-{[1-(2-phenylethyl)-1H-pyrazol-5-yl]methyl}prop-2-enamide](/img/structure/B2873836.png)